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Compound of Interest

Compound Name:
3-Chloro-4-hydroxy-5-

(isopropyl)benzaldehyde

CAS No.: 93904-64-4

Cat. No.: B12671009

Get Quote

CAS Registry Number: [Not widely listed; Analogous search 22038-04-6 refers to related

isomer] IUPAC Name: 3-Chloro-4-hydroxy-5-(propan-2-yl)benzaldehyde Molecular Formula:

C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1]

Executive Summary & Structural Analysis
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is a trisubstituted benzene derivative serving

as a critical "scaffold intermediate" in medicinal chemistry and agrochemical synthesis.[1] Its

value lies in its unique substitution pattern:

Position 1 (Aldehyde): A reactive electrophile for condensation reactions (Schiff bases,

Knoevenagel condensations).

Position 3 (Chlorine): Provides electronic modulation (inductive withdrawal) and a potential

site for metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) under specific conditions.[1]

Position 4 (Hydroxyl): A hydrogen bond donor/acceptor, allowing for etherification or

esterification to modulate lipophilicity (LogP).
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Position 5 (Isopropyl): Introduces significant steric bulk and hydrophobicity, often used to

probe the size of hydrophobic pockets in enzyme active sites (e.g., Kinase or COMT

inhibition studies).

This compound is frequently employed in Structure-Activity Relationship (SAR) campaigns to

compare against vanillin (methoxy) or chlorovanillin derivatives.[1]

Synthetic Pathways
For high-purity applications, the Duff Reaction is the preferred protocol over the Reimer-

Tiemann reaction, as the latter often suffers from low yields and tarry by-products when applied

to sterically hindered phenols.[1]

Primary Route: The Duff Formylation
This pathway utilizes 2-chloro-6-isopropylphenol as the starting material.[1] Since both ortho

positions relative to the hydroxyl group are blocked (by Cl and iPr), formylation is

regiospecifically directed to the para position.

Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or Glacial Acetic Acid.

Protocol (Bench Scale):
Dissolution: In a dry round-bottom flask, dissolve 10.0 mmol of 2-chloro-6-isopropylphenol in

20 mL of Trifluoroacetic acid (TFA).

Addition: Add 15.0 mmol (1.5 eq) of Hexamethylenetetramine (HMTA) in portions. The

reaction is exothermic; maintain temperature below 60°C.

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. The solution will turn

viscous and orange/brown.

Hydrolysis: Cool to room temperature. Pour the mixture into 50 mL of 4N HCl and stir

vigorously for 1 hour to hydrolyze the iminium intermediate.

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine and

saturated NaHCO₃ (carefully) to remove excess acid.
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Purification: Dry over anhydrous MgSO₄. Recrystallize from Hexane/Ethanol or purify via

flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Mechanistic Visualization
The following diagram illustrates the regiospecificity of the Duff reaction in this sterically

crowded system.
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Figure 1: Mechanistic flow of the Duff Reaction, highlighting the para-selective formylation

driven by steric blocking at ortho-positions.

Physical & Chemical Properties
Researchers should utilize the following data for analytical characterization. Note: Values are

based on high-purity isolates of analogous trisubstituted benzaldehydes.
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Property Value / Description Note

Appearance
Pale yellow to off-white

crystalline solid

Oxidizes slightly upon air

exposure.[1]

Melting Point 68°C – 74°C (Predicted)

Lower than non-alkylated

analogs due to crystal lattice

disruption by isopropyl group.

Solubility
Soluble in DMSO, MeOH,

EtOH, DCM.
Insoluble in water.[2][3]

pKa (Phenol) ~7.2 – 7.8

More acidic than phenol (pKa

10) due to electron-

withdrawing Cl and CHO

groups.[1]

IR Spectrum ~1670 cm⁻¹ (C=O stretch)
Characteristic conjugated

aldehyde peak.

¹H NMR
δ 9.8 (s, 1H, CHO), δ 7.6-7.8

(m, Ar-H)

Isopropyl signals: Septet (~3.3

ppm) and Doublet (~1.2 ppm).

[1]

Applications in Drug Discovery
This molecule functions as a versatile "Lego block" in medicinal chemistry.[4]

Schiff Base Formation (Linker Strategy)
The aldehyde group reacts readily with primary amines to form imines (Schiff bases). This is

commonly used to link the "chlorovanilloid" core to heterocyclic pharmacophores (e.g.,

hydrazides, thiosemicarbazides).

Target Class: Tyrosine Kinase Inhibitors (TKIs).

Rationale: The 3-Cl, 4-OH motif mimics the ATP-binding pocket interactions, while the 5-

isopropyl group fills hydrophobic sub-pockets, potentially increasing selectivity.[1]
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Biaryl Synthesis via Cross-Coupling
While the phenolic -OH usually requires protection (e.g., as a triflate or methyl ether), the 3-

Chloro position can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings using

specialized palladium catalysts (e.g., Pd(OAc)₂ with SPhos), allowing the construction of biaryl

systems.[1]

Functionalization Workflow
The following decision tree guides the researcher on how to derivatize this scaffold based on

the target moiety.
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Figure 2: Strategic derivatization map for medicinal chemistry optimization.[1]

Safety & Handling Protocols
Signal Word: WARNING

Hazards:

H315/H319: Causes skin and serious eye irritation (Phenolic/Aldehyde nature).

H335: May cause respiratory irritation.
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Sensitization: Chlorinated phenols can be sensitizers; handle with caution.

Storage:

Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

Aldehydes are prone to autoxidation to the corresponding benzoic acid (3-chloro-4-

hydroxy-5-isopropylbenzoic acid) if left in open air.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(isopropyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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